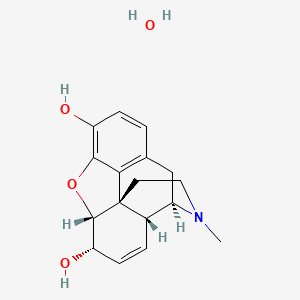

17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol--water (1/1)

Description

The exact mass of the compound Morphine monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol--water (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol--water (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXRQFVHZFEWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975517 | |

| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-81-0 | |

| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Foundational Academic Research on Morphine Monohydrate

Early Scientific Characterization and Isolation of Morphine

The scientific isolation of morphine is widely credited to the German pharmacist Friedrich Wilhelm Adam Sertürner . Working in the early 19th century, Sertürner embarked on a series of experiments to identify the active principle responsible for opium's medicinal properties. Between 1804 and 1816, he successfully isolated a crystalline compound from crude opium, which he initially named "morphium" after Morpheus, the Greek god of dreams, due to its soporific effects wikipedia.orguchicagomedicine.orgwikipedia.orgjhu.edu. This isolation, published around 1806, is considered a landmark achievement as it represents the first isolation of a medicinal alkaloid from a plant wikipedia.orguchicagomedicine.orgwikipedia.org.

Sertürner's early work involved testing the compound on animals, including dogs, and crucially, on himself, to understand its physiological effects uchicagomedicine.orgwikipedia.org. His findings indicated that this isolated substance possessed significantly greater potency—approximately ten times the power of processed opium—and was responsible for opium's pain-relieving and sleep-inducing properties uchicagomedicine.orgnews-medical.netmdpi.com. This discovery not only provided a more standardized and potent form of pain relief but also laid the groundwork for the burgeoning field of alkaloid chemistry and the modern pharmaceutical industry uchicagomedicine.orgresearchgate.net. Other researchers soon followed, isolating similar alkaloids from plants, such as strychnine (B123637) in 1817 and caffeine (B1668208) in 1820 uchicagomedicine.org.

The primary source for morphine isolation has historically been the opium poppy, with morphine typically constituting 8-14% of the dry weight of raw opium wikipedia.org. While Sertürner's initial isolate may not have been pure morphine, his persistent work established the existence and potent properties of this key alkaloid unodc.org. By the mid-1820s, morphine was being commercially produced and marketed, notably by Merck, and its use expanded significantly with the invention of the hypodermic syringe in the mid-19th century, which allowed for more direct and rapid administration wikipedia.orguchicagomedicine.orgjhu.edu.

Table 1.1: Key Figures and Dates in Morphine Isolation

| Year(s) | Event | Key Figure(s) | Significance |

| 1804-1816 | Isolation of morphine from opium | Friedrich Wilhelm Adam Sertürner | First isolation of a plant alkaloid; identification of opium's primary active agent |

| c. 1806 | Publication of findings and naming of "morphium" | Friedrich Wilhelm Adam Sertürner | Established morphine as a distinct chemical entity with potent analgesic properties |

| 1818 | Publication detailing morphine's pain relief and sleep-inducing effects | François Magendie | Stimulated widespread medical interest and adoption of morphine |

| c. 1827 | Commercial marketing of morphine begins | Merck | Increased availability and standardization of morphine for medicinal use |

Evolution of Structural Elucidation and Confirmation

Following its isolation, the chemical structure of morphine remained a complex puzzle for chemists for decades. Understanding its precise molecular arrangement was crucial for further research into its properties and potential modifications.

The first significant proposal for morphine's chemical structure was made by Robert Robinson in 1925 mdpi.comnih.gov. Robinson, a prominent organic chemist, utilized the chemical knowledge and analytical techniques available at the time to propose a detailed structural model. However, the definitive confirmation of morphine's intricate pentacyclic structure, including the precise stereochemistry, was achieved much later through X-ray crystallography in 1968 mdpi.comnih.gov. This advanced crystallographic technique provided irrefutable evidence of the spatial arrangement of atoms within the morphine molecule, solidifying the understanding of its chemical architecture.

The journey of structural elucidation involved numerous researchers and advancements in analytical chemistry. Early studies focused on identifying functional groups and determining the empirical formula. Over time, techniques such as degradation studies, spectroscopy, and ultimately X-ray diffraction, were employed to map out the molecule's complex arrangement of rings and functional groups. This progression from initial isolation to detailed structural confirmation was fundamental to classifying morphine within the broader family of alkaloids and understanding its pharmacological interactions.

Table 1.2: Milestones in Morphine Structural Elucidation

| Year | Event | Key Figure(s) / Technique | Significance |

| 1925 | First proposed chemical structure of morphine | Robert Robinson | Provided an initial, albeit incomplete, model of morphine's molecular arrangement. |

| 1968 | Confirmation of morphine's structure | X-ray Crystallography | Provided definitive proof of morphine's pentacyclic structure and stereochemistry, establishing its precise molecular architecture. |

Historical Development of Synthetic Approaches to Morphine

The complete synthesis of complex natural products like morphine has historically been a significant challenge in organic chemistry, representing a pinnacle of synthetic achievement. While morphine was readily isolated from the opium poppy, the ability to synthesize it chemically from simpler precursors was a long-sought goal.

Early efforts in the field of opioid chemistry often focused on modifying naturally occurring morphine or related alkaloids rather than attempting a de novo total synthesis. For instance, the development of heroin (diacetylmorphine) in 1874 by Alder Wright and its subsequent commercialization by Bayer involved the chemical modification of morphine uchicagomedicine.org. Similarly, other semi-synthetic opioids like codeine (methylmorphine), which was isolated in 1832 by P. Robiquet mdpi.comnih.gov, were derived from or related to morphine.

German chemists in the mid-20th century, preparing for wartime needs, found the morphine chemical structure too complex to readily synthesize. Instead, they focused on the piperidine (B6355638) ring, a key structural component, leading to the synthesis of meperidine (pethidine) nih.gov. This approach highlights that early synthetic endeavors in the opioid field often prioritized creating simpler, effective analgesics through modification or by targeting specific structural motifs, rather than replicating the entire complex structure of morphine. The total synthesis of morphine was a formidable undertaking, with significant breakthroughs occurring much later in the history of organic chemistry, well beyond the initial isolation and structural elucidation phases.

Compound List:

Morphine

Morphine monohydrate

Opium

Codeine

Thebaine

Oripavine

Noscapine

Papaverine

Heroin (Diacetylmorphine)

Meperidine (Pethidine)

Morphine-3-β-D-glucuronide (M3G)

Morphine-6-β-D-glucuronide (M6G)

Advanced Chemical Synthesis and Derivatization Strategies of Morphine

Semi-Synthetic Modifications and Analogues of Morphine

Semi-synthesis, involving the chemical modification of naturally derived morphine or its close precursors, has been the primary method for generating a vast array of pharmacologically active opioid derivatives. These modifications aim to fine-tune receptor binding, alter pharmacokinetic properties, and reduce undesirable side effects.

Strategic Chemical Modifications at Specific Sites

Morphine's structure offers several reactive sites for chemical modification:

N-17 Moiety (Tertiary Amine): The N-methyl group is a key target for modification.

N-Demethylation: Removal of the N-methyl group yields nor-morphine, a crucial intermediate for introducing various substituents. Various methods exist for N-demethylation, including those using reagents like cyanogen (B1215507) bromide (von Braun reaction) or through N-oxides google.comchim.itcapes.gov.brd-nb.info. Newer methods aim for higher yields and milder conditions google.com.

N-Alkylation/Acylation: The resulting secondary amine (nor-morphine) can be alkylated or acylated with diverse groups. For example, replacing the N-methyl group with an allyl group yields nalorphine, the first reported opioid antagonist mdpi.comrsc.org. N-phenethyl substitution has shown significant increases in potency and selectivity for the μ-opioid receptor (MOR) plos.orgresearchgate.net. Quaternization of the nitrogen atom has also been explored to limit central nervous system (CNS) penetration, though it can negatively impact receptor affinity mdpi.com.

Ring A (Phenolic Hydroxyl Group at C-3): The phenolic hydroxyl group is readily derivatized.

O-Alkylation/Acylation: Etherification or esterification of the C-3 hydroxyl group, such as methylation to form codeine or acetylation to form heroin, alters lipophilicity and potency nih.govmdpi.comd-nb.inforesearchgate.netiosrjournals.org. O-alkylation with ethyl bromoacetate (B1195939) to create 3-O-carboxymethyl derivatives is important for hapten synthesis used in immunoassays mdpi.comd-nb.info. Alkylation at this position generally reduces analgesic potency compared to morphine itself d-nb.info.

Ring C (Alcoholic Hydroxyl Group at C-6 and C7-C8 Double Bond): The C-6 hydroxyl group and the C7-C8 double bond are also common sites for modification.

C-6 Hydroxyl Modifications: Esterification of the C-6 hydroxyl group, for instance with succinic anhydride (B1165640) to form morphine-6-hemisuccinate, has been employed mdpi.com. Conversion of the C-6 hydroxyl to amine groups (aminomorphinans) has also been achieved, often using Mitsunobu chemistry nih.gov. Replacement with a thiol group has also been reported nih.gov.

C7-C8 Double Bond: Modifications here, such as hydrogenation to form dihydromorphine derivatives, can alter pharmacological profiles tandfonline.com. Addition of thioglycolic acid to the double bond has been used to create C8-substituted haptens mdpi.com.

14-Position Modifications: Functionalization at the C-14 position, particularly hydroxylation, significantly impacts pharmacological activity, often increasing in vivo potency while potentially reducing in vitro potency for agonists mdpi.comresearchgate.netchinesechemsoc.org.

Structure-Activity Relationship (SAR) Studies: Theoretical and Mechanistic Insights for Morphine Derivatives

SAR studies have been fundamental in understanding how structural changes in morphine derivatives correlate with their biological activity, primarily their interaction with opioid receptors (μ, δ, κ). Key findings include:

Phenolic C-3 Hydroxyl: Essential for hydrogen bonding interactions with the opioid receptor, contributing significantly to analgesic potency and receptor binding affinity. Its removal or modification often leads to decreased potency nih.govd-nb.infoiosrjournals.org.

Protonated Tertiary Amine (N-17): Crucial for ionic interactions with the receptor. The nature of the N-substituent profoundly influences activity, ranging from potent agonism to antagonism. N-phenethyl substitution, for example, enhances MOR affinity and potency mdpi.comrsc.orgplos.orgresearchgate.net.

C-6 Hydroxyl: Plays a role in receptor binding and is a site for metabolism (e.g., glucuronidation to M6G, a potent analgesic metabolite) nih.goviosrjournals.orgmdpi.com.

Stereochemistry: Morphine possesses five chiral centers, and its specific stereochemistry is critical for its interaction with opioid receptors. Only the correct enantiomer exhibits potent analgesic activity iosrjournals.org.

Computational studies, including molecular modeling and molecular dynamics simulations, are increasingly used to elucidate these SARs, predict ligand-receptor interactions, and guide the design of new derivatives with improved properties mdpi.comrsc.orgresearchgate.net.

Stereochemistry and Chirality in Morphine Synthesis and Analogues

Morphine is a chiral molecule with five stereocenters, leading to a complex three-dimensional structure that is critical for its biological activity iosrjournals.org. Maintaining the correct stereochemistry is a paramount challenge in both total synthesis and the modification of semi-synthetic derivatives.

Total Synthesis: Achieving stereoselective total synthesis is a major goal. Strategies often employ asymmetric catalysis, chiral auxiliaries, or stereoselective cyclization reactions to establish the correct configuration of the multiple chiral centers d-nb.inforesearchgate.netresearchgate.netresearchgate.netnih.gov. For example, enantioselective hydrogenation or asymmetric annulation reactions are used to set key stereocenters researchgate.netresearchgate.net.

Semi-Synthesis: Modifications of naturally occurring morphine, which is enantiomerically pure, generally preserve its inherent stereochemistry unless specific reactions are performed that could lead to epimerization or racemization. The stereochemistry at C-6, for instance, can be influenced by reactions at this position, such as the formation of 6β-aminomorphine derivatives rsc.orgnih.gov.

Understanding and controlling stereochemistry is vital, as different stereoisomers can exhibit vastly different pharmacological profiles, including potency, efficacy, and receptor selectivity.

Comprehensive Structural Elucidation and Solid State Research on Morphine Monohydrate

Crystallographic Investigations of Morphine Monohydrate and Related Forms

Detailed crystallographic data for morphine monohydrate, as determined by X-ray diffraction, are summarized below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.431 Å |

| b | 13.769 Å |

| c | 14.944 Å |

| α, β, γ | 90° |

| Z (Formula units per cell) | 4 |

Data sourced from the Crystallography Open Database (COD) entry 2022031. nih.gov

Morphine exhibits polymorphism, existing in different crystalline forms, and also readily forms hydrates. nih.govnih.gov Besides the stable anhydrous polymorph, the most common hydrated form is morphine monohydrate. nih.govnih.gov The formation of hydrates is a significant phenomenon for morphinanes, with both the free bases and their salts, such as morphine hydrochloride, known to form stable hydrates. nih.govnih.gov For instance, morphine hydrochloride can exist as a dihydrate and a trihydrate. nih.govresearchgate.netacs.orgnih.gov

The tendency of these compounds to form hydrates is often linked to an imbalance between hydrogen bond donors and acceptors in the anhydrous molecule, which can be stabilized by the incorporation of water molecules. researchgate.net The interconversion between anhydrous and hydrated forms is often dependent on environmental conditions such as temperature and relative humidity. nih.govacs.org

The crystal structure of morphine monohydrate is extensively stabilized by a complex network of hydrogen bonds. The water molecule plays a crucial role in this network, acting as a bridge that connects adjacent morphine molecules. acs.orgresearchgate.net Specifically, the water molecule links the phenolic hydroxyl group at C3 and the alcoholic hydroxyl group at C6 of the same morphine molecule. researchgate.net

In the absence of water, as in the anhydrous form, morphine molecules pack in a "head-to-head" fashion, forming a one-dimensional network where the C3-hydroxyl group of one molecule hydrogen bonds with the C6-hydroxyl group of another. acs.org The introduction of the water molecule in the monohydrate disrupts this direct linkage and establishes a more complex, higher-dimensional hydrogen-bonding network. nih.govacs.org This intricate network involves hydrogen bonds between the morphine's hydroxyl groups and the water molecule, as well as between the water molecule and the tertiary amine nitrogen of a neighboring morphine molecule. acs.orgresearchgate.net This arrangement leads to a distinct molecular aggregation compared to the anhydrous form. acs.org

The incorporation of water molecules and the presence of counterions, as seen in morphine salts, have a profound influence on the solid-state properties of morphinanes. nih.govacs.orgacs.org Water molecules can fill structural voids and, with their multidirectional hydrogen-bonding capabilities, can link molecules into highly stable crystal structures. nih.gov Hydrate (B1144303) formation typically results in higher-dimensional hydrogen bond networks, which can significantly alter properties like solubility and stability compared to the anhydrous forms. nih.govresearchgate.netacs.orgnih.gov

In the case of hydrochloride salts of morphinanes, the chloride (Cl⁻) counterion is an active participant in the hydrogen-bonding network. acs.orgresearchgate.net Studies have shown that the chloride ion readily accepts hydrogen bonds from the hydroxyl and protonated amine groups of the morphinane cation. acs.orgiucr.org It often acts as a bridge, and notably, it shows a preference for forming hydrogen bonds with water molecules over a direct interaction with the nitrogen atom of the cation. acs.orgresearchgate.net The introduction of counterions like chloride, similar to water molecules, tends to generate structures with more extensive and higher-dimensional hydrogen bonding networks than their corresponding free base or anhydrous forms. acs.orgresearchgate.net

Advanced Spectroscopic Characterization of Morphine Monohydrate

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational modes of molecules. These methods are highly sensitive to the local chemical environment, making them ideal for studying the effects of hydration and hydrogen bonding.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for the structural characterization of morphine monohydrate. The vibrational spectra serve as a unique "fingerprint" for the compound, with specific bands corresponding to the vibrational modes of its functional groups. researchgate.net

The FTIR spectrum of morphine monohydrate is characterized by a prominent broad absorption band in the high-frequency region, typically between 3200 and 3500 cm⁻¹. researchgate.net This band is attributed to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, as well as the water molecule of hydration. researchgate.net The broadening of this peak is a direct consequence of the extensive hydrogen bonding present in the crystal lattice. Changes in the hydration state are readily observed in this spectral region (3100-3600 cm⁻¹), reflecting alterations in the hydrogen bond pattern upon dehydration. nih.govresearchgate.net

Other characteristic peaks in the vibrational spectra of morphine include C-O-C (ether) stretching vibrations, which are observed as strong signals around 1050 cm⁻¹, and C-C stretching vibrations within the 1600-1650 cm⁻¹ range. researchgate.net These spectroscopic techniques are invaluable for quality control, allowing for the rapid identification of morphine monohydrate and the detection of different polymorphic or hydrated forms. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| O-H Stretching | 3200 - 3500 | Broad peak due to hydrogen bonding of hydroxyl groups and water. researchgate.net |

| C-C Stretching (aromatic) | 1600 - 1650 | Characteristic of the aromatic ring structure. researchgate.net |

| C-O-C Stretching (ether) | ~1050 | Strong signal from the ether linkage in the pentacyclic ring. researchgate.net |

| C-C Deformation | 630 - 650 | Part of the fingerprint region for opioids. researchgate.net |

UV-Visible Spectroscopy in Morphine Molecular Characterization

UV-Visible spectrophotometry is a valuable analytical technique for the qualitative and quantitative analysis of morphine. The molecule's characteristic UV absorption is attributed to its conjugated aromatic ring system. The maximum absorbance (λmax) for morphine is observed around 285 nm in an acidic medium. collegedunia.comnih.gov In an alkaline environment, this maximum shifts to approximately 298 nm. nih.gov This pH-dependent shift is a key characteristic used in its identification. The absorbance at these specific wavelengths is directly proportional to the concentration of the substance in solution, a principle described by the Beer-Lambert law, which allows for precise quantification. implen.de This technique is fundamental in pharmaceutical quality control for identifying morphine and assessing its purity in various preparations. collegedunia.com

Table 1: UV Absorption Maxima for Morphine

| Condition | λmax (nm) |

| Acidic Solution | 285 |

| Alkaline Solution | 298 |

Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis of Morphine

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules like morphine. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule. nih.gov The application of CD spectroscopy has been instrumental in characterizing morphine and its derivatives, helping to elucidate their complex three-dimensional structures. jst.go.jpmdpi.com

Research on morphine derivatives, such as its glucosides, demonstrates the utility of CD spectroscopy. The CD spectra of these compounds show distinct absorption bands that are sensitive to structural modifications, particularly at the C3 and C6 positions. For instance, studies on morphine-3-O-glucuronide and morphine-6-O-glucuronide reveal specific CD absorption bands that help differentiate between these isomers. researchgate.net This sensitivity allows for detailed conformational analysis and the establishment of structure-spectroscopy relationships, which are crucial for identifying various ester derivatives in biological samples. mdpi.com

Table 2: CD and UV Absorption Bands for Morphine Glucoside Derivatives researchgate.net

| Compound | CD Absorption Bands (nm) | UV/VIS Absorption Bands (nm) |

| Morphine-3-O-glucuronide | -286.2, 243.4, -215.8 | 282.2, 261.4, 211.2 |

| Morphine-6-O-glucuronide | -286.8, 245.4, -218.0 | 284.6, 247.6, 209.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Morphine Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of morphine. slideshare.net Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's atomic connectivity and stereochemistry. nih.govacs.org By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, researchers can confirm the rigid pentacyclic structure of the morphine skeleton.

¹H NMR spectra provide precise information about the protons within the molecule. For example, the distinct signals for the aromatic protons and the protons on the various rings of the morphinan (B1239233) structure can be unambiguously assigned. rsc.org Similarly, ¹³C NMR spectroscopy is used to identify each carbon atom in the structure. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for complete assignment of the carbon framework. nih.govacs.org This detailed spectral data is crucial for confirming the identity of morphine and distinguishing it from its related alkaloids and synthetic derivatives. nih.gov

Table 3: Selected ¹H NMR Chemical Shifts (δ) for Morphine

| Proton | Chemical Shift (δ ppm) in DMSO-d6 rsc.org |

| H-1 | 6.54 (d, J=8.0 Hz) |

| H-2 | 6.50 (d, J=8.1 Hz) |

| H-5 | 4.80 (s) |

| N-CH₃ | 2.29 (s) |

Table 4: Selected ¹³C NMR Chemical Shifts (δ) for Morphine

| Carbon | Chemical Shift (δ ppm) in D₂O nih.gov | Chemical Shift (δ ppm) in DMSO-d6 rsc.org |

| C-1 | 119.2 | 119.2 |

| C-2 | 117.0 | 117.0 |

| C-5 | 90.4 | 90.4 |

| C-9 | 58.3 | 58.3 |

| C-10 | 23.81 | 19.6 |

| C-13 | 44.38 | 46.2 |

| C-17 (N-CH₃) | 43.84 | 42.5 |

Thermal Analysis in Solid-State Transitions and Stability Studies of Morphine Monohydrate

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the solid-state properties of morphine monohydrate, particularly its stability and phase transitions. conicet.gov.arnih.gov These methods provide critical information on processes such as dehydration, desolvation, and thermal decomposition. improvedpharma.com

TGA measures the change in mass of a sample as a function of temperature. wikipedia.org For morphine monohydrate, TGA is used to monitor the loss of water molecules upon heating. The resulting TGA curve shows a distinct weight loss step corresponding to the dehydration process, allowing for the quantification of the water content. nih.govacs.org Studies on morphinane hydrates have shown that stable anhydrous forms can be obtained by heating the hydrates to specific temperatures, such as 130 °C for morphine. acs.org Further heating to higher temperatures (e.g., 200–600 °C) results in significant weight loss due to the thermal degradation of the morphine molecule itself. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting and solid-state transitions. nih.gov For morphine monohydrate, the dehydration process observed in TGA corresponds to an endothermic peak in the DSC thermogram, representing the energy required to remove the water from the crystal lattice. nih.gov Following dehydration, the anhydrous form may undergo further transitions or melt at a characteristic temperature. Morphine itself has a reported melting point of approximately 254-256 °C, though a metastable phase may melt at a lower temperature of 197 °C. researchgate.net The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior and stability of morphine monohydrate. improvedpharma.com

Table 5: Summary of Thermal Events for Morphine and its Hydrate

| Technique | Observed Event | Approximate Temperature Range (°C) | Description |

| TGA/DSC | Dehydration | ~22 - 130 | Loss of water molecule(s), corresponding to an endothermic event. improvedpharma.comacs.org |

| DSC | Melting (Metastable Phase) | 197 | Melting of a less stable crystalline form of anhydrous morphine. researchgate.net |

| DSC | Melting (Stable Phase) | 254 - 256 | Melting of the stable crystalline form of anhydrous morphine. researchgate.net |

| TGA | Decomposition | 200 - 600 | Significant mass loss due to the thermal breakdown of the molecule. researchgate.net |

Molecular and Cellular Mechanisms of Morphine Action Non Clinical Focus

Intracellular Signal Transduction Pathways Mediated by Opioid Receptors

Involvement of Kinases (e.g., G protein-coupled receptor kinases, Mitogen-activated Protein Kinases) and β-Arrestins in Morphine Signaling

While morphine is primarily known for its interaction with opioid receptors, leading to complex downstream signaling cascades, the direct involvement of specific kinases such as G protein-coupled receptor kinases (GRKs) and Mitogen-activated Protein Kinases (MAPKs), as well as the role of β-arrestins in mediating morphine's non-clinical cellular actions, requires further detailed investigation within the scope of this article based on the provided search results. The primary focus of the available research pertains to direct interactions with enzymes rather than receptor-mediated kinase/arrestin pathways.

Non-Opioid Receptor Interactions and Novel Molecular Binding Partners of Morphine

Morphine's cellular effects are not solely confined to its well-established interactions with opioid receptors. Emerging research highlights its capacity to engage with other molecular targets, influencing cellular processes through non-traditional pathways.

Interaction with Enzymes (e.g., Creatine (B1669601) Kinase B) and Functional Modulation

Morphine has been demonstrated to directly bind with Creatine Kinase B (CK-B), a critical enzyme involved in cellular energy metabolism within the brain. This interaction leads to a significant modulation of CK-B's enzymatic activity, impacting cellular bioenergetics.

Research indicates that recombinant mouse CK-B exhibits a micromolar affinity for morphine, with a dissociation constant (Kd) of approximately 10.8 μM frontiersin.orgnih.gov. This binding is specific to morphine, as other related compounds like morphine-3-glucuronide (B1234276) (M3G), morphine-6-glucuronide (B1233000) (M6G), and codeine show significantly weaker binding (Kd > 100 μM) frontiersin.orgnih.gov. The binding sites on CK-B have been localized to specific peptide fragments, namely CK-B1–75 and CK-B184–258 frontiersin.orgnih.gov.

The complex formed between CK-B and morphine is notably stable, resisting disruption by detergents, reducing agents, heat treatment, and SDS-polyacrylamide gel electrophoresis (SDS-PAGE) frontiersin.orgnih.gov. Functionally, morphine has been shown to significantly reduce the enzymatic activity of CK-B in vitro, with concentrations between 1 to 100 μM causing this inhibition frontiersin.orgnih.gov. This effect is also observed in vivo, where morphine administration in mice led to a significant decrease in brain extract CK-B activity compared to control animals frontiersin.orgresearchgate.net.

The inhibition of CK-B by morphine has implications for cellular energy metabolism, as CK-B is responsible for catalyzing the reversible phosphorylation of creatine by ATP to produce phosphocreatine (B42189) (PCr) and ADP researchgate.netmdpi.com. By reducing CK-B activity, morphine can potentially alter the cellular balance of ATP and PCr, affecting energy production and availability within cells researchgate.netmdpi.com. Studies suggest that chronic morphine exposure can lead to decreased intercellular ATP levels mdpi.com. While changes in creatine and phosphocreatine levels can vary depending on specific brain structures and treatment duration, the direct enzymatic inhibition by morphine highlights a non-opioid receptor-mediated mechanism of cellular energy modulation mdpi.com.

Table 1: Morphine Binding Affinity to Creatine Kinase B

| Compound | Binding Affinity (Kd) | Notes |

| Morphine | 10.8 μM | Specific binding to CK-B |

| M3G | > 100 μM | Weak binding |

| M6G | > 100 μM | Weak binding |

| Codeine | > 100 μM | Weak binding |

Data sourced from frontiersin.orgnih.gov. Kd values represent dissociation constants, indicating the affinity of the compound for the binding site.

Table 2: Functional Impact of Morphine on Creatine Kinase B Activity

| Condition | Morphine Concentration | Effect on CK-B Activity |

| In vitro (recombinant mouse CK-B) | 1–100 μM | Significant reduction |

| In vivo (mouse brain extract) | 7.5 mg/kg (i.p.) | Significant decrease |

Data sourced from frontiersin.orgresearchgate.net.

Metabolic and Biotransformation Pathways of Morphine in Vitro and Theoretical Studies

Enzymatic Glucuronidation Pathways of Morphine in Isolated Systems

In isolated systems, such as human liver microsomes and recombinant enzyme preparations, glucuronidation is the predominant metabolic pathway for morphine. frontiersin.orgnih.gov This process involves the covalent attachment of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the morphine molecule. nih.govresearchgate.net This enzymatic reaction occurs at the two hydroxyl groups of morphine, located at the C3 and C6 positions, leading to the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), respectively. frontiersin.orgresearchgate.net

The enzymes responsible for the glucuronidation of morphine are the UDP-glucuronosyltransferases (UGTs), a superfamily of membrane-bound enzymes located in the smooth endoplasmic reticulum. frontiersin.orgresearchgate.net In vitro studies utilizing human liver microsomes and recombinant human UGT isozymes have identified several UGTs involved in morphine glucuronidation.

The primary enzyme implicated in both M3G and M6G formation in humans is UGT2B7. nih.goveur.nlresearchgate.net However, other UGT isoforms have also been shown to contribute to morphine metabolism. Studies have demonstrated the involvement of UGT1A1, UGT1A3, UGT1A6, and UGT1A8 in this process. frontiersin.orgnih.gov Specifically, UGT1A1 and UGT1A8 have been shown to effectively catalyze the formation of M6G at lower morphine concentrations. drugbank.com

Kinetic analyses in human liver microsomes have revealed complex, biphasic kinetics for morphine glucuronidation, suggesting the involvement of at least two distinct enzyme forms with different affinities and capacities for the substrate. nih.gov A high-affinity, low-capacity component and a low-affinity, high-capacity component have been described, with the high-affinity activity likely being the most relevant at therapeutic concentrations of morphine. nih.gov

| UGT1A6 | General morphine glucuronidation | Contributes to the metabolic pathway of morphine glucuronidation. frontiersin.orgnih.gov |

The two primary metabolites resulting from the glucuronidation of morphine are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). nih.gov In humans, M3G is the most abundant metabolite, accounting for approximately 60% of metabolized morphine, while M6G constitutes about 6-10%. news-medical.net

Morphine-3-Glucuronide (M3G): M3G is generally considered to be pharmacologically inactive at opioid receptors and does not produce analgesic effects. viamedica.plnih.gov Some in vitro and in vivo animal studies have suggested that M3G may have neuroexcitatory properties. viamedica.pl The formation of M3G occurs through the conjugation of glucuronic acid to the phenolic hydroxyl group at the C3 position of the morphine molecule. researchgate.net

Morphine-6-Glucuronide (M6G): In contrast to M3G, M6G is an active metabolite with potent analgesic properties, in some cases reported to be more potent than morphine itself. viamedica.plwikipedia.org M6G is formed by the glucuronidation of the hydroxyl group at the C6 position of morphine. researchgate.net In vitro studies using guinea pig ileum bioassays have demonstrated that M6G's action is mediated by mu-opioid receptors. nih.gov

The ratio of M3G to M6G formation can vary. For instance, in vitro studies using isolated guinea pig hepatocytes showed a formation ratio of approximately 4:1 for M3G to M6G. nih.gov

Table 2: Characteristics of Major Morphine Glucuronide Metabolites

| Metabolite | Site of Glucuronidation | Relative Abundance | Pharmacological Activity |

|---|---|---|---|

| Morphine-3-glucuronide (M3G) | C3-phenolic hydroxyl group | Major metabolite (~60%) news-medical.net | Inactive at opioid receptors; potential neuroexcitatory effects. viamedica.plnih.gov |

| Morphine-6-glucuronide (M6G) | C6-alcoholic hydroxyl group | Minor metabolite (~6-10%) news-medical.net | Active metabolite with potent analgesic properties. viamedica.plwikipedia.org |

Other Biotransformation Mechanisms and Theoretical Metabolic Fate

While glucuronidation is the principal metabolic pathway, other biotransformation mechanisms for morphine have been identified in vitro, although they represent minor routes of metabolism. nih.gov

One such pathway is N-demethylation, which results in the formation of normorphine. nih.gov In vitro studies using isolated rat hepatocytes have demonstrated more pronounced N-demethylation of morphine as compared to guinea pig hepatocytes. nih.gov Furthermore, biotransformation studies utilizing various fungal strains, such as Cunninghamella echinulata, have also shown the capacity for N-demethylation of morphine alkaloids. researchgate.net

Other minor metabolites that have been theoretically proposed or identified in small quantities include codeine and hydromorphone. news-medical.netnih.gov The formation of morphine ethereal sulfate (B86663) and morphine-3,6-diglucuronide has also been suggested as a minor metabolic fate. nih.gov

Advanced Analytical Methodologies in Morphine Research

Chromatographic Techniques for Morphine and its Metabolites

Chromatographic methods are foundational for separating morphine and its metabolites from complex biological matrices, enabling their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Research Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in research for the quantitative analysis of morphine and its metabolites in biological samples such as plasma, serum, urine, and cerebrospinal fluid nih.govresearchgate.netresearchgate.netmdpi.comtandfonline.comd-nb.inforesearchgate.netmdpi.com. HPLC offers the advantage of analyzing non-volatile and thermally labile compounds without the need for extensive derivatization steps, unlike Gas Chromatography (GC) mdpi.com. Its versatility allows for the simultaneous analysis of multiple opioid drugs due to its robust separation capabilities mdpi.com.

Research applications of HPLC in morphine analysis commonly employ reversed-phase chromatography with various detection methods, including Ultraviolet-Visible (UV/Vis) absorbance, Diode Array Detection (DAD), fluorescence detection, electrochemical detection, and mass spectrometry (MS) researchgate.netmdpi.comjournal-jps.com. For instance, a study developed an HPLC-PDA method for morphine in illicit heroin, achieving a detection limit as low as 0.001 mg/mL with good precision (intra-day RSD ≤ 0.8%, inter-day RSD < 5%) researchgate.netd-nb.info. Another research effort established an HPLC assay for morphine and its major glucuronide metabolites (M3G and M6G) in human plasma and cerebrospinal fluid, reporting detection limits of 0.85 ng/mL for M3G, 3.4 ng/mL for M6G, and 1.0 ng/mL for morphine, with recoveries over 95% researchgate.net.

Table 1: Selected HPLC Analytical Parameters for Morphine Research

| Technique | Column Type | Mobile Phase Example | Detection Method | LOD (ng/mL) | Linear Range (ng/mL) | Reference(s) |

| HPLC-PDA | PFP (150 x 4.6 mm) | 50:50 Acetonitrile:Ammonium formate | UV/PDA | ~10 | 5-1000 | researchgate.netd-nb.info |

| HPLC-Fluorescence | C18 | Methanol/Water/Formic Acid (10/90/0.1) | Fluorescence | 1.0 (Morphine) | Not specified | researchgate.net |

| HPLC-UV | C18 (5 µm) | Methanol-Acetonitrile-0.1 M Ammonium acetate (B1210297) (40:25:35) | UV (241 nm) | 1.0 (Codeine) | Not specified | tandfonline.com |

| HPLC-MS/MS | Inertsil ODS-3 | 0.1% Formic acid in water/0.1% Formic acid in methanol | MS/MS | 1-1000 (range) | 1-1000 | researchgate.net |

Gas Chromatography (GC) and Derivatization Strategies for Morphine Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the identification and quantification of morphine and its metabolites in biological samples mums.ac.iroup.comelsevier.es. Due to morphine's polar nature, derivatization is often a critical preparatory step to enhance its volatility, thermal stability, and detectability for GC analysis mdpi.comsigmaaldrich.comojp.govmdpi.comaafs.org. Common derivatization agents include silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylation reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) mdpi.comsigmaaldrich.comojp.govaafs.orgakjournals.comresearchgate.netthermofisher.com.

GC-MS methods have been successfully applied to analyze morphine in hair samples, plasma, and urine mums.ac.irelsevier.esresearchgate.netnih.gov. For instance, a GC-MS method using PFPA derivatization for blood analysis achieved a linear range of 1-100 ng/mL and a limit of quantification (LOQ) of 0.87 ng/mL for morphine akjournals.com. Another study reported a GC-MS method for plasma with a linearity range of 0.5–1000 ng/mL, a limit of detection (LOD) of 0.1 ng/mL, and an LOQ of 0.5 ng/mL, utilizing BSTFA for derivatization elsevier.esnih.gov.

Table 2: Selected GC-MS Analytical Parameters for Morphine Research

| Technique | Derivatization Agent | Carrier Gas | Detection Method | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Reference(s) |

| GC-MS | PFPA | Not specified | EI-MS (SIM) | Not specified | 0.87 | 1-100 | akjournals.com |

| GC-MS | BSTFA | Not specified | EI-MS | 0.1 | 0.5 | 0.5-1000 | elsevier.esnih.gov |

| GC-MS | BSTFA + 1% TMCS | Hydrogen | EI-MS (SIM) | Not specified | Not specified | Not specified | researchgate.net |

Mass Spectrometry (MS) Applications in Morphine Research

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques, provides unparalleled sensitivity and specificity for the identification and quantification of morphine and its metabolites.

LC-MS and GC-MS for Quantitative and Qualitative Analysis of Morphine and Metabolites

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered the gold standard for morphine analysis in research due to their high sensitivity, selectivity, and ability to identify specific compounds based on their mass-to-charge ratio and fragmentation patterns journal-jps.commums.ac.ir.

LC-MS/MS is extensively used for the simultaneous quantification of morphine and its major glucuronide metabolites (morphine-3-glucuronide [M3G] and morphine-6-glucuronide (B1233000) [M6G]), as well as other metabolites like normorphine and hydromorphone, in biological matrices such as plasma and serum nih.govresearchgate.netcapes.gov.brcapes.gov.brescholarship.org. These methods typically involve sample preparation via solid-phase extraction (SPE) followed by separation on a C18 or similar column and detection using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. For example, an LC-MS/MS method for human plasma reported a standard curve range of 0.5-50 ng/mL for morphine, 1.0-100 ng/mL for M6G, and 10-1000 ng/mL for M3G, with excellent precision and accuracy capes.gov.br. Another study analyzing rat plasma reported LODs for morphine as low as 3.8 ng/mL capes.gov.br.

GC-MS remains a vital tool, especially when combined with appropriate derivatization, for both qualitative identification and quantitative analysis of morphine and its metabolites. Its high selectivity is beneficial for distinguishing morphine from structurally similar compounds mums.ac.iroup.comelsevier.es. GC-MS methods are often employed in forensic toxicology and pharmacokinetic studies, providing accurate quantification with low detection limits elsevier.es.

Table 3: Selected LC-MS/MS Analytical Parameters for Morphine Research

| Technique | Sample Preparation | Column Type | Detection Method | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Reference(s) |

| LC-MS/MS | SPE | C18 | MS/MS (MRM) | Not specified | Not specified | 5-1000 | nih.gov |

| LC-MS/MS | SPE | C2 | MS/MS | 3.8 (Morphine) | Not specified | Not specified | capes.gov.br |

| LC-MS/MS | Automated SPE | Silica | MS/MS (MRM) | 0.5 (MOR) | Not specified | 0.5-50 (MOR) | capes.gov.br |

Noncovalent Mass Spectrometry in Protein-Morphine Interaction Studies

Noncovalent mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) and native MS, has emerged as a powerful technique for investigating the interactions between small molecules like morphine and biological macromolecules, such as proteins plos.orgfrontiersin.orgmedscimonit.comnih.govdrughunter.comfrontiersin.orgnih.govfrontiersin.org. This approach allows for the detection and characterization of noncovalent protein-ligand complexes in the gas phase, preserving their native structures and interactions frontiersin.orgfrontiersin.org.

Research using noncovalent MS has demonstrated that the phosphatidylethanolamine-binding protein (PEBP/RKIP) directly interacts with morphine glucuronides (M3G and M6G) but not with morphine itself plos.orgmedscimonit.comnih.gov. These studies highlight the potential of PEBP to protect M6G in circulation, potentially extending its half-life medscimonit.comnih.gov. Native MS techniques are valuable for determining binding affinities, stoichiometry, and identifying binding sites, providing crucial insights for drug discovery and understanding molecular pharmacology nih.gov.

Electrochemical Detection Methods for Research-Oriented Morphine Analysis

Electrochemical detection methods offer rapid, sensitive, and cost-effective approaches for morphine analysis, making them attractive for research, particularly for on-site or point-of-care applications researchgate.netacs.orgcapes.gov.brrsc.org. These methods typically involve the electrochemical oxidation of morphine at a modified electrode surface, generating a measurable current proportional to its concentration.

Various electrode modifications have been explored to enhance the performance of electrochemical sensors for morphine detection. These include the use of carbon nanotubes (CNTs), graphene composites, and metal oxide nanoparticles deposited on screen-printed carbon electrodes (SPCEs) researchgate.netacs.orgrsc.orgaip.orgunimore.itrsc.orgresearchgate.netijmrhs.com. For example, a sensor based on single-walled carbon nanotubes (SWCNTs) exhibited a sensitive response to morphine with a detection limit of 0.06 μg/mL researchgate.net. Another study reported a poly(p-aminobenzenesulfonicacid)/reduced graphene oxide (poly(p-ABSA)/RGO) composite modified glassy carbon electrode that provided a linear response from 50 nM to 80 μM with a detection limit of 47 nM for morphine aip.org. Electrochemical methods using DNA-modified SPCEs have also demonstrated effective simultaneous determination of morphine and codeine with detection limits in the micromolar range ijmrhs.com.

Table 4: Selected Electrochemical Detection Parameters for Morphine Research

| Electrode Modification | Detection Technique | LOD (nM/µM) | Linear Range (nM/µM) | Reference(s) |

| SWCNTs on PVDF | Amperometry | 0.06 µg/mL | 0.2-100 µg/mL | researchgate.net |

| Au–NiOx-SPCE | Linear Sweep Voltammetry | Not specified | Not specified | rsc.org |

| poly(p-ABSA)/RGO/GCE | Cyclic Voltammetry/DPV | 47 nM | 50 nM-80 µM | aip.org |

| DNA-modified SPCE | DPV | 0.07 µM | 0.7-40 µM | ijmrhs.com |

Compound List

Morphine

Morphine-3-glucuronide (B1234276) (M3G)

Morphine-6-glucuronide (M6G)

Normorphine

Hydromorphone

Codeine

Heroin (diacetylmorphine)

6-acetylmorphine (B159328) (6MAM)

3-acetylmorphine (B164165) (3MAM)

O-desmethyltramadol

Tramadol

Fentanyl

Norbuprenorphine

Buprenorphine

Hydrocodone

Methadone

Oxycodone

Oxymorphone

Tetrahydrocannabinol (THC)

Carboxy-THC

11-hydroxy-THC

Mycophenolic acid

Peptides

Nucleotides

Phosphatidylethanolamine (PE)

Imidazoline

Clonidine

Diclofenac

Methylenedioxypyrovalerone (MDPV)

Ethylmorphine

Nalorphine

Cotarnine

Papaverine

Noscapine

Cocaine

Benzoylecgonine

Cocaethylene

Carisoprodol

Meprobamate

Zolpidem

Alprazolam

𝛼𝛼-hydroxyalprazolam

Clonazepam

Lorazepam

Diazepam

Nordiazepam

Oxazepam

Temazepam

Mitragynine

Chlorpheniramine

Phenylephrine

Ketoprofen

Nimesulide

Lansoprazole

Omeprazole

1,4-benzodiazepines

Imatinib

Sunitinib

Fidarestat

Minalrestat

Acetylcodeine

Methylenedioxymethamphetamine (MDMA)

3,4-methylenedioxyamphetamine (MDA)

Desomorphine

Computational and Theoretical Chemistry Studies on Morphine Monohydrate

Molecular Modeling and Docking Simulations of Morphine Interactions

Molecular modeling and docking simulations are instrumental in predicting how morphine interacts with its primary biological target, the mu-opioid receptor (MOR). These methods help identify key binding residues, determine preferred binding poses, and estimate binding affinities.

Ligand-Protein Docking for Receptor Interaction Prediction

Docking studies aim to predict the preferred orientation of a ligand (morphine) when bound to a receptor (MOR) to form a stable ligand-receptor complex. These simulations often employ scoring functions to rank different poses based on predicted binding affinity.

Studies have docked morphine into various crystal structures of the MOR. For instance, docking analyses have revealed that morphine typically forms stable interactions with key residues within the MOR's orthosteric binding pocket. Common interactions include hydrogen bonds with Asp1473.32 and Tyr1483.33, which are critical for anchoring the ligand researchgate.netnih.gov. The protonated tertiary amine group of morphine often forms a salt bridge with Asp1473.32 nih.gov. Hydrophobic interactions with residues like Trp2956.48 and Tyr3287.43 also contribute to binding stability acs.orgresearchgate.net.

Several studies have reported docking scores for morphine when bound to the MOR, providing quantitative estimates of its binding affinity. These scores are often expressed in kcal/mol or as arbitrary units depending on the software used.

| Ligand | Receptor Structure (PDB ID) | Docking Score (kcal/mol) | Key Interactions Identified | Reference |

| Morphine | 8EF6 (Human MOR-Gi) | -10.50 | Asp147, Tyr148, Lys233 (via hydrogen bonding and ionic interactions) | nih.gov |

| Morphine | 5C1M (Mus musculus MOR) | Not specified | Asp147, Tyr148 (hydrogen bonds), Lys233 (hydrogen bond) | researchgate.net |

| Morphine | Various MOR structures | Not specified | Asp1473.32, Tyr1483.33, Trp2956.48, Tyr3287.43 | nih.govacs.orgresearchgate.net |

Note: Docking scores can vary significantly based on the software, force field, and specific receptor conformation used in the study.

Computational design efforts have also explored modifications of morphine to enhance its binding selectivity. For example, the introduction of fluorine atoms into the morphine structure has been computationally modeled to alter its pKa, potentially favoring binding in the lower pH environment of inflamed tissues nih.govnih.gov.

Molecular Dynamics (MD) Simulations of Morphine Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a temporal perspective on ligand-receptor interactions, revealing the dynamic nature of binding, conformational changes, and the stability of the complex over time. MD simulations of morphine bound to the MOR have elucidated crucial aspects of its activation mechanism.

MD simulations have shown that morphine forms stable interactions with the MOR, with the ligand often undergoing conformational adjustments within the binding pocket to optimize these interactions nih.govnih.govnih.govnih.govplos.orgfrontiersin.org. Studies indicate that morphine's binding can induce specific conformational changes in transmembrane helices of the MOR, particularly TM3 and TM5, which are associated with receptor activation acs.orgmdpi.com. For example, the movement of the side chain of Trp2936.48 (or similar residues depending on numbering schemes) has been identified as critical for propagating conformational changes within the receptor upon morphine binding nih.govmdpi.com.

Comparisons with other ligands, such as fentanyl or PZM21, highlight differences in their binding pathways and the resulting receptor conformational states. Morphine's interactions are often characterized by a deep penetration into the binding pocket and a stable hydrogen bond with H2976.52, while other ligands might exhibit different binding modes or stability profiles nih.gov. The residence time of morphine at the MOR, a key determinant of its efficacy, has also been investigated using MD simulations, revealing correlations between calculated residence times and experimentally determined binding affinities fda.gov.

Key residues involved in morphine-MOR interactions during MD simulations include:

Asp1473.32 : Forms a crucial salt bridge with the protonated amine of morphine.

Tyr1483.33 : Involved in hydrogen bonding or π-π interactions.

Trp2956.48 : Plays a role in conformational changes of TM6.

Tyr3287.43 : Interacts with morphine and influences receptor activation pathways acs.orgresearchgate.netnih.gov.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the conformational landscape of morphine is essential for predicting its binding behavior. Conformational analysis, often aided by potential energy surface (PES) mapping, explores the various three-dimensional arrangements a molecule can adopt and the energy associated with each arrangement.

While explicit mapping of the entire PES for morphine monohydrate is complex, studies exploring potential energy profiles for bond twists and interactions with water molecules have been conducted acs.org. These analyses help in understanding the flexibility of the morphine molecule and how it adapts to fit into the MOR binding pocket. The energy differences between various conformers can be substantial, influencing which conformations are favored in different environments rsc.org.

Quantum Mechanical (QM) Calculations for Morphine Electronic Structure

Quantum mechanical calculations provide a fundamental understanding of molecular electronic structure, charge distribution, and reactivity. These methods are crucial for predicting properties like acidity and spectroscopic signatures.

Prediction of Electronic Properties and Acidity (pKa)

QM calculations, particularly Density Functional Theory (DFT), are widely used to determine the electronic properties of morphine, including molecular orbital energies, charge distributions, and electrostatic potential maps. These calculations are vital for understanding how the molecule interacts electronically with its environment and biological targets.

The acidity of morphine, primarily due to its tertiary amine group and phenolic hydroxyl group, is a critical factor in its ionization state at physiological pH. QM calculations have been employed to predict the pKa values of morphine and its derivatives. The tertiary amine nitrogen (N17) is basic, and its protonation state is pH-dependent. Studies using methods like M06-2X/aug-cc-pVDZ have calculated pKa values for morphine derivatives, indicating that modifications can significantly alter this property nih.govnih.gov. For instance, β-fluorination of morphine led to a reduction in the pKa of the amine group, affecting its protonation state at different pH levels nih.gov.

| Species | Ionizable Group | pKa Value | Computational Method/Level | Reference |

| Morphine | Phenolic OH | ~9.51 | Not specified (experimental) | rsc.org |

| Morphinum | Tertiary Amine | ~8.31 | Not specified (experimental) | rsc.org |

| Morphine | Tertiary Amine | ~7.83 | M06-2X(SMD)/aug-cc-pVDZ | nih.gov |

| Morphine Der. | Tertiary Amine | 6.1-7.83 | M06-2X(SMD)/aug-cc-pVDZ | nih.gov |

Note: Values from rsc.org are experimental; nih.gov provides ranges for derivatives and a value for morphine.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also provides insights into morphine's reactivity and potential for charge transfer interactions researchgate.net.

Theoretical Vibrational Spectra Prediction and Interpretation

The prediction and interpretation of vibrational spectra, such as Infrared (IR) and Raman spectra, are crucial for identifying and characterizing molecules, including polymorphic forms and hydrates. QM calculations are extensively used to simulate these spectra.

Studies have employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), to calculate the vibrational frequencies and intensities of morphine and its related species acs.orgnih.govresearchgate.netresearchgate.net. These theoretical spectra are then compared with experimental IR and Raman data to assign specific vibrational modes to molecular motions, such as stretching, bending, and torsional vibrations.

Key vibrational assignments for morphine, based on computational analysis and experimental correlation, include:

O-H stretching : Broad bands typically observed in the 3200-3500 cm⁻¹ region, indicative of hydroxyl groups and potential hydrogen bonding with water molecules in the monohydrate researchgate.net.

C-C stretching : Peaks in the 1600-1650 cm⁻¹ range.

C-O-C stretching : Strong signals around 1050 cm⁻¹.

Deformation vibrations : Observed in the 630-650 cm⁻¹ region.

The use of scaled quantum mechanical force field (SQMFF) procedures has also been instrumental in performing complete vibrational assignments for morphine and its salts acs.orgnih.govresearchgate.net. These computational analyses are valuable for quality control, forensic analysis, and understanding the solid-state structure of morphine monohydrate.

Emerging Research Directions and Future Perspectives in Morphine Monohydrate Research

Design and Evaluation of Novel Morphine Analogues for Fundamental Mechanistic Insight

The quest for a deeper understanding of opioid receptor interactions has spurred the design and synthesis of novel morphine analogues. By systematically modifying the morphine scaffold, researchers aim to dissect the structural determinants of receptor binding and functional activity. These investigations provide crucial insights into the molecular mechanisms of action, which can inform the development of future therapeutics.

One area of focus has been the modification of the C-ring of the morphinan (B1239233) structure. For instance, the synthesis of C6-difluoromethylenated epoxymorphinan analogues has been explored. These compounds, designed to have increased lipophilicity, have demonstrated potent in vitro activity and the ability to block fentanyl-induced anti-nociception in animal models. acs.org The introduction of a bioisosteric 1,1-difluoromethylene unit at the C6 position represents a strategic approach to modulate the pharmacokinetic properties of the molecule. acs.org

Another avenue of research involves the development of peptide-based opioid agonists derived from dynorphin (B1627789). nih.gov Through an iterative design process, potent, selective, and metabolically stable peptides have been created. These novel analogues exhibit low nanomolar selectivity for the kappa opioid receptor (KOP) and have shown significant opioid-like antinociception in preclinical models. nih.gov

Furthermore, the synthesis of hybrid molecules combining the Dmt-Tic pharmacophore with cyclic peptides has yielded selective antagonists for the delta-opioid receptor (DOR). orientjchem.org Docking studies of these compounds have provided insights into the three-dimensional structural features responsible for their antagonist properties, revealing that they bind to the DOR in a slightly different orientation compared to prototypical DOR antagonists. orientjchem.org

The table below summarizes key findings from studies on novel morphine analogues.

| Analogue Class | Key Structural Modification | Receptor Target | Key Finding |

| C6-difluoromethylenated epoxymorphinans | Introduction of a 1,1-difluoromethylene unit at C6 | Mu-opioid receptor (MOR) | Maintained in vitro potency and effective blockade of fentanyl-induced anti-nociception. acs.org |

| Dynorphin-based peptides | Iterative design from dynorphin 1-7 | Kappa opioid receptor (KOP) | Low nanomolar selectivity and significant antinociception in a rat model of inflammatory nociception. nih.gov |

| Cyclic opioid peptides with Dmt-Tic | Hybrid of Dmt-Tic pharmacophore and cyclic peptides | Delta-opioid receptor (DOR) | Potent and selective DOR antagonists. orientjchem.org |

| 3-furyl analogue | Substitution at the C3 position | Mu-opioid receptor (MOR) | Selectivity at μ-receptors was close to that of morphine. nih.gov |

| 6-β-thiomorphine | Replacement of C6-hydroxyl group with a thiol group | Not specified | Novel analogues synthesized via two independent procedures. nih.gov |

These examples underscore the importance of rational design in probing the structure-activity relationships of morphinans, ultimately contributing to a more fundamental understanding of opioid pharmacology.

Advancements in Sophisticated Characterization Techniques for Morphine Systems

A thorough characterization of morphine and its analogues is essential for understanding their chemical properties and behavior. Researchers are increasingly employing a combination of sophisticated analytical techniques to gain a comprehensive picture of these complex molecules.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, has proven to be a powerful tool for elucidating the molecular structure of morphine. slideshare.netresearchgate.net These techniques provide detailed information about the functional groups and vibrational modes within the molecule. slideshare.netresearchgate.net When combined with quantum-chemical calculations, such as Density Functional Theory (DFT), experimental spectra can be interpreted with greater accuracy, allowing for the differentiation of various forms and conformations of morphine. researchgate.net

X-ray diffractometry, particularly single-crystal and powder X-ray diffraction, is indispensable for determining the solid-state structure of morphine and its hydrates. nih.gov This technique provides precise information about bond lengths, bond angles, and crystal packing, which is crucial for understanding intermolecular interactions. nih.gov

In addition to spectroscopic and diffraction methods, a range of other analytical techniques are utilized to characterize morphine systems. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the bonding and stereochemistry of the molecule. slideshare.netresearchgate.net

Mass Spectrometry (MS): Used to determine the molecular mass and fragmentation patterns of morphine and its derivatives. slideshare.netresearchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties and stability of morphine hydrates. nih.gov

Isothermal Calorimetry: Employed to estimate the heat of phase transformations, such as the conversion between hydrate (B1144303) and anhydrate forms. nih.gov

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation, identification, and quantification of morphine and its metabolites. nih.gov

The table below provides an overview of advanced characterization techniques and their applications in morphine research.

| Technique | Application | Information Obtained |

| Vibrational Spectroscopy (FTIR, Raman) | Structural elucidation | Information on functional groups and molecular vibrations. slideshare.netresearchgate.net |

| X-ray Diffractometry | Solid-state structure determination | Precise data on bond lengths, angles, and crystal packing. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Stereochemical analysis | Detailed insights into molecular bonding and 3D structure. slideshare.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis | Determination of molecular mass and structural fragments. slideshare.netresearchgate.net |

| Thermal Analysis (DSC, TGA) | Thermal stability studies | Information on melting points, decomposition temperatures, and hydration states. nih.gov |

| Isothermal Calorimetry | Thermodynamic analysis | Measurement of heat changes associated with phase transitions. nih.gov |

| HPLC | Quantitative analysis | Separation and quantification of morphine and related compounds in various matrices. nih.gov |

The combination of these advanced techniques allows for a multi-faceted characterization of morphine systems, providing a wealth of information on their structural, physicochemical, and thermodynamic properties.

Deeper Understanding of Water-Mediated Interactions and Hydration Phenomena in Morphinane Systems

Water molecules play a critical role in the structure, stability, and function of many pharmaceutical compounds, and morphine is no exception. The study of water-mediated interactions and hydration phenomena in morphinane systems is a burgeoning area of research that is providing valuable insights into the behavior of these molecules in both solid and solution states.

Morphine and its related compounds are known to form stable hydrates, and understanding the principles of hydrate formation is crucial for drug development and formulation. nih.gov The presence of water can significantly alter the properties of a substance, including its solubility and dissolution rate. nih.gov

The formation of hydrates is influenced by several factors, including the presence of polar functional groups and the activity of water in the surrounding environment. nih.gov In morphinane systems, water molecules can act as hydrogen bond donors and acceptors, linking molecules together to form stable, higher-dimensional hydrogen bond networks. nih.gov This can lead to an enthalpic stabilization of the hydrate form relative to the anhydrous form. nih.gov

Researchers are using a combination of experimental and computational approaches to investigate these phenomena. nih.gov Experimental techniques such as X-ray diffraction, infrared spectroscopy, and thermal analysis are used to characterize the structure and stability of morphinane hydrates. nih.gov These experimental findings are complemented by computational modeling, including lattice energy calculations, which can provide insights into the thermodynamics of hydrate formation. nih.govacs.org

Computational dehydration modeling has also been used to propose crystal structures for morphinane hydrates that are difficult to characterize experimentally due to their limited stability. acs.orgnih.govnih.govacs.org These models have been shown to be in good agreement with experimental powder X-ray diffraction patterns. nih.govacs.org

Ethical Considerations in Basic Chemical and Pharmacological Research of Opioids

The basic chemical and pharmacological research of opioids is governed by a set of core ethical principles that are essential for ensuring the responsible conduct of science. These principles, which include respect for persons, beneficence, and justice, are particularly salient given the societal impact of opioids. nih.govresearchgate.net

In the context of preclinical research, there is an ethical imperative to ensure that animal models are relevant to human conditions and that studies are designed to maximize the potential for successful outcomes while minimizing the use of animals. srce.hr This includes conducting thorough in-vitro and computational studies before proceeding to animal testing. srce.hr

For research involving human participants, informed consent is a fundamental tenet. slideshare.netacs.org It is crucial that potential participants are fully informed about the nature of the research, its potential risks and benefits, and their right to withdraw at any time. researchgate.net The decision-making capacity of individuals, particularly those with a history of substance use, must be carefully considered, and it should not be assumed that they are incapable of providing informed consent. slideshare.netnih.gov

The principle of beneficence requires researchers to protect participants from harm by carefully assessing and minimizing potential risks. researchgate.net This includes considering the risks that may persist after a study has concluded, such as an increased risk of overdose following a period of enforced abstinence. slideshare.netnih.govresearchgate.net

Compensation for research participation must be handled carefully to avoid undue inducement, which could compromise the voluntary nature of participation. slideshare.netnih.govresearchgate.net

Furthermore, the broader principles of beneficence and nonmaleficence must be balanced. nih.gov While there is a clear societal benefit to developing more effective and safer analgesics, this must not come at the expense of causing harm to individuals or communities. nih.gov This requires a continuous and thoughtful engagement with the ethical implications of opioid research at all stages, from basic chemical synthesis to pharmacological evaluation. nih.govama-assn.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.